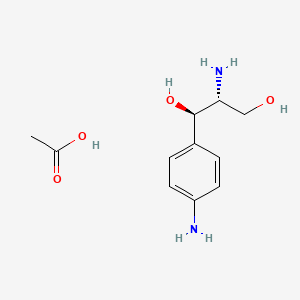

![molecular formula C20H28N2O3 B598296 tert-Butyl-3-Benzyl-4-oxo-3,9-diazaspiro[4.5]decan-9-carboxylat CAS No. 1198284-76-2](/img/structure/B598296.png)

tert-Butyl-3-Benzyl-4-oxo-3,9-diazaspiro[4.5]decan-9-carboxylat

Übersicht

Beschreibung

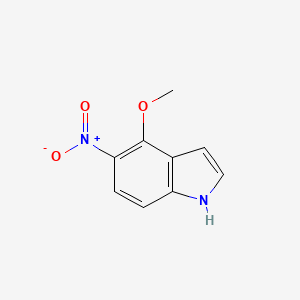

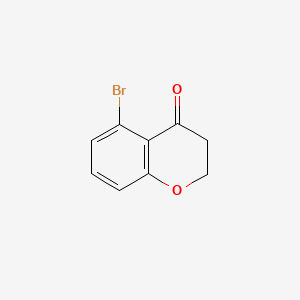

tert-Butyl 3-benzyl-4-oxo-3,9-diazaspiro[4.5]decane-9-carboxylate is a chemical compound with the molecular formula C20H28N2O3. It has an average mass of 344.448 Da and a monoisotopic mass of 344.209991 Da . This compound is part of the spiro compound family, characterized by a unique spirocyclic structure where two rings are connected through a single atom.

Wissenschaftliche Forschungsanwendungen

tert-Butyl 3-benzyl-4-oxo-3,9-diazaspiro[4.5]decane-9-carboxylate has various applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Wirkmechanismus

Target of Action

The primary target of the compound, also known as 2-benzyl-7-Boc-2,7-diazaspiro[4,5]decan-1-one, is the Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) . RIPK1 plays a crucial role in necroptosis, a form of programmed cell death that has been implicated in various inflammatory diseases .

Mode of Action

The compound interacts with RIPK1 by inhibiting its kinase activity, thereby blocking the activation of the necroptosis pathway . This interaction results in significant suppression of necroptosis, which can potentially alleviate the symptoms of diseases driven by this form of cell death .

Biochemical Pathways

The compound affects the necroptosis pathway, which is a key form of programmed cell death. By inhibiting RIPK1, the compound prevents the activation of this pathway, thereby suppressing necroptosis . The downstream effects include a reduction in inflammation and cell death, which can be beneficial in the treatment of various inflammatory diseases .

Pharmacokinetics

The compound’s efficacy in a u937 cell necroptosis model suggests that it may have favorable bioavailability .

Result of Action

The compound exhibits significant inhibitory activity against RIPK1, with an IC50 value of 92 nM . It also shows significant anti-necroptotic activity in a U937 cell necroptosis model . Therefore, the compound’s action results in the suppression of necroptosis, potentially alleviating symptoms of diseases driven by this form of cell death .

Biochemische Analyse

Cellular Effects

The effects of tert-Butyl 3-benzyl-4-oxo-3,9-diazaspiro[4.5]decane-9-carboxylate on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles . This modulation can result in altered cellular metabolism, affecting the overall function and health of the cell. Studies have shown that this compound can induce apoptosis in certain cancer cell lines, making it a potential candidate for anticancer research .

Molecular Mechanism

At the molecular level, tert-Butyl 3-benzyl-4-oxo-3,9-diazaspiro[4.5]decane-9-carboxylate exerts its effects through specific binding interactions with biomolecules. It can inhibit enzyme activity by binding to the enzyme’s active site, preventing substrate access . Additionally, it can activate certain transcription factors, leading to changes in gene expression. These molecular interactions are crucial for understanding the compound’s role in various biochemical pathways and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tert-Butyl 3-benzyl-4-oxo-3,9-diazaspiro[4.5]decane-9-carboxylate change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, which are crucial for understanding its overall impact.

Dosage Effects in Animal Models

The effects of tert-Butyl 3-benzyl-4-oxo-3,9-diazaspiro[4.5]decane-9-carboxylate vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enzyme inhibition and modulation of signaling pathways . At higher doses, it can lead to toxic or adverse effects, including cellular damage and apoptosis. Understanding the dosage threshold is essential for determining the compound’s therapeutic window and potential side effects.

Metabolic Pathways

tert-Butyl 3-benzyl-4-oxo-3,9-diazaspiro[4.5]decane-9-carboxylate: is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For instance, it can inhibit key enzymes in the glycolytic pathway, leading to changes in glucose metabolism. These interactions are critical for understanding how the compound affects overall cellular metabolism and energy production.

Transport and Distribution

The transport and distribution of tert-Butyl 3-benzyl-4-oxo-3,9-diazaspiro[4.5]decane-9-carboxylate within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these mechanisms is essential for predicting the compound’s bioavailability and therapeutic potential.

Subcellular Localization

tert-Butyl 3-benzyl-4-oxo-3,9-diazaspiro[4.5]decane-9-carboxylate: exhibits specific subcellular localization, which affects its activity and function . It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its role in modulating cellular processes and its potential therapeutic applications.

Vorbereitungsmethoden

The synthesis of tert-Butyl 3-benzyl-4-oxo-3,9-diazaspiro[4.5]decane-9-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure.

Introduction of the benzyl group: The benzyl group is introduced through a nucleophilic substitution reaction.

Formation of the tert-butyl ester: This step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.

Analyse Chemischer Reaktionen

tert-Butyl 3-benzyl-4-oxo-3,9-diazaspiro[4.5]decane-9-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

Substitution: Nucleophilic substitution reactions can occur at the benzyl group or other reactive sites, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions .

Vergleich Mit ähnlichen Verbindungen

tert-Butyl 3-benzyl-4-oxo-3,9-diazaspiro[4.5]decane-9-carboxylate can be compared with other similar spirocyclic compounds, such as:

tert-Butyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate: This compound has a similar spirocyclic structure but includes an oxygen atom in the ring system.

tert-Butyl 2-oxo-1-oxa-3,9-diazaspiro[5.5]undecane-9-carboxylate: Another similar compound with an oxygen atom in the ring system, differing in the position of the oxo group.

The uniqueness of tert-Butyl 3-benzyl-4-oxo-3,9-diazaspiro[4.5]decane-9-carboxylate lies in its specific spirocyclic structure and the presence of the benzyl group, which imparts distinct chemical and biological properties .

Eigenschaften

IUPAC Name |

tert-butyl 2-benzyl-1-oxo-2,9-diazaspiro[4.5]decane-9-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O3/c1-19(2,3)25-18(24)22-12-7-10-20(15-22)11-13-21(17(20)23)14-16-8-5-4-6-9-16/h4-6,8-9H,7,10-15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXPPWMULMVXLHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC2(C1)CCN(C2=O)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10678097 | |

| Record name | tert-Butyl 2-benzyl-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1198284-76-2 | |

| Record name | tert-Butyl 2-benzyl-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9H-Pyrrolo[2,3-b:5,4-c/']dipyridine-6-carbonitrile, 5-hydroxy-9-(phenylsulfonyl)-](/img/new.no-structure.jpg)

![6,8-Dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B598220.png)